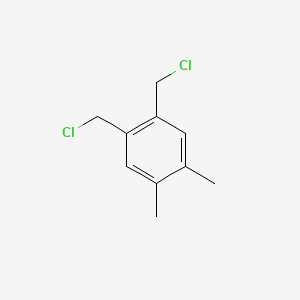

1,2-Bis(chloromethyl)-4,5-dimethylbenzene

説明

Contextualization within Halogenated Aromatic Hydrocarbons Research

1,2-Bis(chloromethyl)-4,5-dimethylbenzene belongs to the broad class of halogenated aromatic hydrocarbons (HAHs). This group of chemicals is characterized by having one or more halogen atoms attached to an aromatic ring system. researchgate.net HAHs are a significant focus of research due to their widespread presence and varied chemical behaviors. nih.govacs.org The class includes compounds of environmental interest such as polychlorinated biphenyls (PCBs), dioxins, and furans. researchgate.net

Research has shown that the specific number and position of halogen atoms on the parent aromatic molecule are critical factors that determine the compound's physicochemical properties and reactivity. nih.gov The introduction of chloromethyl groups onto the dimethylbenzene framework provides reactive handles for further chemical modification, positioning the compound as a key intermediate in synthetic chemistry.

Xylenes (B1142099), which exist as three isomers (ortho-, meta-, and para-xylene), are fundamental petrochemicals produced on a scale of millions of tons annually. wikipedia.org They are typically extracted from reformate, a product of catalytic reforming in the petroleum industry. wikipedia.orgepa.gov Each isomer is a vital precursor for major industrial chemicals. byjus.com

p-Xylene is the most commercially significant isomer, primarily used as a feedstock for producing terephthalic acid and dimethyl terephthalate (B1205515), which are monomers for polyethylene (B3416737) terephthalate (PET) plastics used in bottles and polyester (B1180765) fibers. wikipedia.orgdatainsightsmarket.com

o-Xylene (B151617) is the precursor to phthalic anhydride, a key component in the manufacture of plasticizers, resins, and dyes. wikipedia.orgdatainsightsmarket.com

m-Xylene is used to produce isophthalic acid, a component of specialized alkyd resins and polymers. wikipedia.org

The utility of xylenes is extended through functionalization. The chloromethyl group, as seen in this compound, is particularly important because it is a versatile functional group that can be readily converted into a wide range of other groups, such as alcohols, ethers, and nitriles. dur.ac.uk This versatility makes chloromethylated xylene derivatives valuable intermediates for constructing more complex and specialized molecules in pharmaceuticals, agrochemicals, and materials science. jk-sci.com

Historical Perspective on Related Chloromethylation Reactions and Aromatic Functionalization

The synthesis of this compound is a direct application of well-established principles in organic chemistry, namely chloromethylation and electrophilic aromatic substitution.

The primary method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. wikipedia.org This reaction was formally reported by Gustave Louis Blanc in 1923, though a similar transformation was described earlier in 1898. dur.ac.ukjk-sci.comwikipedia.org The Blanc reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. jk-sci.comlibretexts.org The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde is activated by protonation, making it a potent electrophile that is attacked by the electron-rich aromatic ring. wikipedia.orgsciencemadness.org The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the stable chloromethyl derivative under the acidic reaction conditions. wikipedia.orglibretexts.org The Blanc reaction remains an industrially important method for producing chloromethylated aromatics. jk-sci.com

More broadly, the development of aromatic functionalization techniques provides the historical backdrop for such reactions. For many years, synthetic aromatic chemistry was dominated by classical electrophilic aromatic substitution (SEAr) reactions like Friedel-Crafts alkylation and acylation. tsijournals.comnih.gov Over time, the synthetic toolkit expanded to include other pathways such as nucleophilic aromatic substitution (SNAr) and radical substitution. nih.gov A significant leap in regiochemical control came with the advent of directed ortho metalation (DoM) in the 1970s. nih.gov In recent decades, the field has been further revolutionized by transition metal-catalyzed C-H bond activation, which allows for the direct functionalization of C-H bonds that were previously considered unreactive, opening up new, efficient routes for constructing complex aromatic molecules. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dimethylbenzene (o-xylene) |

| Acetic acid |

| Anisole |

| Benzene (B151609) |

| Benzyl alcohol |

| Benzyl chloride |

| Bis(chloromethyl) ether |

| Chloromethyl methyl ether |

| Cumene |

| Dimethyl terephthalate |

| Ethylene |

| Ethylbenzene |

| Formaldehyde |

| Hydrogen chloride |

| Isophthalic acid |

| m-xylene |

| Methanol (B129727) |

| o-xylene |

| p-xylene |

| Paraformaldehyde |

| Phenol (B47542) |

| Phthalic anhydride |

| Polyethylene |

| Polyethylene terephthalate (PET) |

| Propylene |

| Pyromellitic acid |

| Styrene |

| Terephthalic acid |

| Toluene |

| Trifluoromethylbenzene |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-bis(chloromethyl)-4,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMFHDVFMPUGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335282 | |

| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-16-5 | |

| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis Chloromethyl 4,5 Dimethylbenzene

Chloromethylation Approaches and Mechanism

The fundamental reaction for producing 1,2-bis(chloromethyl)-4,5-dimethylbenzene is the electrophilic aromatic substitution known as the Blanc chloromethylation. The mechanism involves the in-situ generation of a highly electrophilic species from formaldehyde (B43269) and hydrogen chloride. Under acidic conditions, formaldehyde is protonated, forming a carbocation that is then attacked by the electron-rich pi-system of the aromatic ring. The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride in the presence of hydrochloric acid. The electrophilic species can also be a (chloromethyl)oxonium cation or a chlorocarbenium cation, particularly when a Lewis acid catalyst like zinc chloride is employed.

Direct Chloromethylation of Xylene Isomers as Precursors

The direct chloromethylation of o-xylene (B151617) serves as a primary route to this compound. This method typically employs a source of formaldehyde and hydrochloric acid.

A common and traditional method for the chloromethylation of aromatic hydrocarbons involves the use of paraformaldehyde as the formaldehyde source in conjunction with concentrated hydrochloric acid. While effective, this approach can sometimes be slow and may require catalysts to achieve practical yields. For instance, the chloromethylation of p-xylene, a related isomer, can be conducted by stirring the hydrocarbon with paraformaldehyde and a mixture of concentrated hydrochloric acid and other acids at elevated temperatures for several hours.

Catalytic Chloromethylation Strategies

To enhance the efficiency and selectivity of the chloromethylation of o-xylene, various catalytic systems have been developed. These include the use of ionic liquids and strong organic acids, which can offer advantages in terms of reaction rates, yields, and catalyst recyclability.

Ionic liquids have emerged as effective catalysts and reaction media for chloromethylation reactions. They can promote the reaction while offering the potential for easy separation and reuse of the catalytic system. For the synthesis of this compound, imidazolium-based ionic liquids have demonstrated considerable promise.

In a typical procedure, o-xylene is reacted with paraformaldehyde in the presence of concentrated hydrochloric acid and an ionic liquid catalyst. For example, using 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate (B91526) at 70°C for 5 hours, a 72% yield of this compound has been reported, alongside a 20% yield of the mono-substituted product, 3,4-dimethylbenzyl chloride. researchgate.net

Table 1: Ionic Liquid Catalyzed Synthesis of this compound

| Catalyst | Substrate | Reagents | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of 3,4-Dimethylbenzyl chloride (%) |

|---|---|---|---|---|---|---|

| 1-ethyl-3-methylimidazolium hexafluorophosphate | o-Xylene | Paraformaldehyde, HCl | 70 | 5 | 72 | 20 |

Data sourced from a representative synthetic protocol. researchgate.net

Strong organic acids have been shown to be effective catalysts for the chloromethylation of xylene isomers. researchgate.netgoogle.com These acids can function in biphasic systems, remaining in the aqueous phase after the reaction, which simplifies the separation of the organic products. While specific data for the synthesis of this compound using this method is not extensively detailed in the provided search results, the principle has been established for related isomers. For instance, strong organic acids like trifluoromethanesulfonic acid (CF3SO3H) have been used to catalyze the chloromethylation of m-xylene, yielding the corresponding bis(chloromethyl) derivative in high yields of around 70%. researchgate.netgoogle.com The strong acid is believed to assist in the formation and stabilization of the chloromethyl carbocation-acid complex, the key electrophile in the reaction. researchgate.net

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and catalyst loading.

For the ionic liquid-catalyzed synthesis, a reaction temperature of 70°C and a duration of 5 hours have been shown to provide a good yield of the desired product. researchgate.net In the case of chloromethylation of other aromatic compounds, it has been noted that both excessively high temperatures and prolonged reaction times can lead to the formation of byproducts, thus reducing the purity of the final product. The concentration of the catalyst is also a critical factor; an optimal amount is required to drive the reaction efficiently without promoting unwanted side reactions. While specific optimization studies for this compound were not detailed in the provided search results, the general principles of optimizing these parameters are crucial for achieving high yields and purity in chloromethylation reactions.

Multi-step Synthetic Routes from Simpler Benzene (B151609) Derivatives

The primary route for synthesizing this compound involves the electrophilic aromatic substitution reaction known as chloromethylation, starting with a simpler benzene derivative, specifically 1,2-dimethylbenzene (o-xylene). The order of substitution reactions is crucial in multi-step aromatic syntheses to achieve the desired isomer. researchgate.net In this case, starting with o-xylene ensures the correct placement of the methyl groups, which then direct the incoming chloromethyl groups to the 4 and 5 positions of the benzene ring.

The reaction is a variation of the Blanc chloromethylation, which traditionally uses formaldehyde and hydrogen chloride. google.com Modern approaches have been optimized for higher yields and selectivity. A common laboratory-scale synthesis involves reacting o-xylene with a source of formaldehyde, such as paraformaldehyde or trioxane, and concentrated hydrochloric acid. google.comacs.org This reaction is typically facilitated by a catalyst to enhance its efficiency.

Recent advancements have focused on the use of ionic liquids (ILs) or strong acids as catalysts. Ionic liquids like 1-ethyl-3-methylimidazolium hexafluorophosphate can serve as both the catalyst and the reaction medium, promoting higher yields and allowing for easier catalyst recovery. google.comorgsyn.org Alternatively, strong organic acids such as trifluoroacetic acid (CF3COOH) or methanesulfonic acid (CH3SO3H) have been shown to effectively catalyze the chloromethylation of xylenes (B1142099). acs.org

A general procedure involves charging a reaction vessel with o-xylene, paraformaldehyde, concentrated hydrochloric acid, and the chosen catalyst. The mixture is then heated, for instance to 70-80°C, and stirred for several hours to complete the reaction. google.comacs.org Yields for the desired dichloromethylated product can reach up to 72% under optimized conditions. orgsyn.org

| Starting Material | Reagents | Catalyst Example | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| o-Xylene (1,2-dimethylbenzene) | Paraformaldehyde, Concentrated Hydrochloric Acid | 1-ethyl-3-methylimidazolium hexafluorophosphate | 70°C | 5 hours | 72% |

| m-Xylene | Trioxane, 35% Aqueous Hydrochloric Acid | Trichloroacetic Acid | 80°C | 5 hours | ~61% (for the corresponding isomer) |

Advanced Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, byproducts like the monochloromethylated compound, and the catalyst.

The initial work-up of the reaction mixture involves separating the organic product from the aqueous and acidic components. This is achieved through solvent extraction. The entire reaction mixture is typically transferred to a separatory funnel and extracted with a water-immiscible organic solvent. Methylene chloride is a commonly used solvent for this purpose. google.com

After extraction, the organic layer contains the desired product along with acidic residues and other impurities. To neutralize the acid and remove water-soluble byproducts, the organic phase undergoes a series of washing steps. It is typically washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with water. google.com The sodium bicarbonate wash neutralizes any remaining hydrochloric acid, while the water wash removes any residual salts and water-soluble materials. Finally, the washed organic phase is dried over an anhydrous drying agent, such as sodium sulfate, to remove any dissolved water before the solvent is evaporated. google.comacs.org

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Extraction | Methylene Chloride or Cyclohexane | To separate the organic product from the aqueous reaction mixture. |

| Aqueous Washing | Saturated Sodium Bicarbonate (NaHCO3) Solution | To neutralize residual acid catalyst and acidic byproducts. |

| Aqueous Washing | Water | To remove water-soluble impurities and residual salts. |

| Drying | Anhydrous Sodium Sulfate (Na2SO4) | To remove dissolved water from the organic solvent. |

After the initial extraction and washing, the crude product, which is a mixture of mono- and dichloromethylated xylenes, requires further purification. Silica (B1680970) gel column chromatography is a highly effective technique for this separation. google.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as petroleum ether or a mixture of hexane (B92381) and dichloromethane, is often used. google.com The compounds travel down the column at different rates; typically, the less polar compound elutes first. In this case, the desired this compound can be effectively separated from the more polar monochloromethylated intermediate and other impurities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

| Component | Material/Solvent | Function |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh for flash chromatography) | Adsorbs compounds based on polarity. |

| Mobile Phase (Eluent) | Petroleum Ether or Hexane/Dichloromethane mixtures | Carries compounds through the column at different rates. |

| Analysis | Thin-Layer Chromatography (TLC) | To monitor the separation and identify pure fractions. |

For compounds that are solid at room temperature, recrystallization is a powerful final purification step to achieve high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A patent for separating chlorinated xylenes describes a method of selective crystallization. google.com

This process involves introducing the crude chlorinated xylene mixture into a cold, saturated acyclic hydrocarbon solvent, such as one containing 5 to 15 carbon atoms. google.com By carefully controlling the temperature, the desired xylylene dichloride, which is less soluble in the cold solvent than the impurities (like the monochlorinated byproduct), will crystallize out of the solution. google.com The resulting crystals are then separated from the mother liquor, which retains the bulk of the impurities, by filtration. This method effectively isolates the xylylene dichloride in a highly purified, crystalline form. This technique is particularly useful for industrial-scale purification to recover the desired product with high purity. google.com

| Technique | Solvent Type | Principle | Outcome |

|---|---|---|---|

| Selective Crystallization | Saturated Acyclic Hydrocarbon (5-15 carbons) | Lower solubility of the desired product in the cold solvent compared to impurities. | Formation of purified crystals of the target compound. |

Electrophilic and Nucleophilic Substitution Reactions Mediated by Chloromethyl Groups

The primary reaction pathway for this compound involves the substitution of the chlorine atoms on the benzylic carbons. These chloromethyl groups are highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring. Consequently, the compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with strong nucleophiles in aprotic solvents favors the bimolecular S(_N)2 pathway. Conversely, in the presence of polar, protic solvents and weaker nucleophiles, the reaction may proceed via a unimolecular S(_N)1 mechanism, leveraging the formation of the resonance-stabilized carbocation. Common transformations include the conversion to diols, diamines, or dithiols upon reaction with hydroxide (B78521) ions, amines, or thiols, respectively.

While the chloromethyl groups are the primary sites of reactivity, electrophilic aromatic substitution on the benzene ring itself is also possible. The reactivity of the ring is influenced by its substituents. The two methyl groups are activating, ortho-para directing groups, whereas the two chloromethyl groups are deactivating, ortho-para directing groups due to the electron-withdrawing inductive effect of the chlorine atom. The combined effect generally directs incoming electrophiles to the available positions on the ring, although the steric hindrance from the existing groups also plays a significant role in determining the final product distribution. quora.com

Table 1: Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4,5-Dimethylbenzene-1,2-dimethanol |

| Amine | Ammonia (NH₃) | 1,2-Bis(aminomethyl)-4,5-dimethylbenzene |

| Thiolate | Sodium Hydrosulfide (NaSH) | 4,5-Dimethylbenzene-1,2-dithiol |

| Cyanide | Sodium Cyanide (NaCN) | 1,2-Bis(cyanomethyl)-4,5-dimethylbenzene |

Cyclization and Heterocycle-Forming Reactions

The ortho-disposition of the two reactive chloromethyl groups makes this compound an ideal substrate for constructing fused-ring systems through cyclization reactions with various reagents.

This compound serves as a precursor for organotellurium heterocycles. The synthesis of 2,2-diiodo-5,6-dimethyl-1,3-dihydro-2-telluraindene can be achieved in a two-step process analogous to established methods for related o-xylylene (B1219910) dichlorides. chemicalbook.com

First, a telluride nucleophile, such as sodium telluride (Na₂Te), is generated in situ by the reduction of elemental tellurium powder with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like DMF. mdpi.com This highly reactive telluride dianion then acts as a bis-nucleophile, attacking both electrophilic chloromethyl carbons of this compound in a double S(_N)2 reaction. This intramolecular cyclization yields the five-membered tellurium-containing heterocycle, 5,6-dimethyl-1,3-dihydro-2-telluraindene.

In the second step, this telluroether is treated with elemental iodine (I₂). The tellurium atom undergoes oxidative addition, breaking the Te-C bonds and forming a new diiodo adduct at the tellurium center, resulting in the final product, 2,2-diiodo-5,6-dimethyl-1,3-dihydro-2-telluraindene. chemicalbook.com

A powerful application of this compound is in the synthesis of polysubstituted naphthalenes. Research has demonstrated an efficient method for constructing naphthalene (B1677914) rings from this starting material by reacting it with ketones bearing an α-electron-withdrawing group (such as cyano, sulfonyl, or phosphoryl groups). sci-hub.se

In this transformation, a base such as cesium carbonate (Cs₂CO₃) is used to generate an enolate from the α-substituted ketone. The enolate then undergoes a double alkylation reaction with the bis-electrophilic this compound. The proposed mechanism suggests the initial formation of a nine-membered ring, which then rearranges to a more stable benzo[c]oxepine intermediate. Subsequent rearrangement of this intermediate leads to the formation of the final, aromatized naphthalene product. sci-hub.se This method provides a direct route to naphthalenes with diverse substitution patterns, which are valuable scaffolds in materials science and medicinal chemistry. sci-hub.se

The rigid structure and the two reactive electrophilic sites make this compound an excellent building block for the synthesis of macrocycles. The fundamental strategy involves reacting it with a bis-nucleophilic linker molecule under high-dilution conditions. These conditions favor intramolecular cyclization of a 1:1 adduct over intermolecular polymerization.

The most common pathway for this macrocyclization is through a double S(_N)2 reaction. A wide variety of bis-nucleophiles can be employed to create diverse macrocyclic structures:

Diamines yield diazamacrocycles.

Dithiols yield thiamacrocycles.

Diphenols or dialcohols yield crown ether-type macrocycles.

While direct macrocyclization via Michael addition or epoxide opening is not applicable to this compound, it can be converted into derivatives (e.g., a bis-acrylate or a bis-epoxide) that would then participate in such reactions. The direct S(_N)2 approach, however, remains the most straightforward and widely applicable method for incorporating this scaffold into macrocyclic architectures. researchgate.net

Oxidation and Reduction Transformations of Aromatic and Alkyl Side Chains

The functional groups on this compound can be chemically transformed through oxidation and reduction reactions to access other useful derivatives.

Oxidation: The two methyl groups attached directly to the aromatic ring can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction would yield 1,2-bis(chloromethyl)benzene-4,5-dicarboxylic acid, a tetra-functionalized building block. The chloromethyl groups are generally stable under these conditions but can also be oxidized to aldehydes or carboxylic acids under more forcing conditions.

Reduction: The chloromethyl groups are readily reduced.

Reduction to Hydroxymethyl Groups: Simple hydrolysis with water or hydroxide, a nucleophilic substitution, yields 4,5-dimethylbenzene-1,2-dimethanol.

Reduction to Methyl Groups: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the chloromethyl groups back to methyl groups, yielding 1,2,4,5-tetramethylbenzene (B166113) (durene).

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Functional Group Change | Product |

| Oxidation | KMnO₄, heat | -CH₃ → -COOH | 1,2-Bis(chloromethyl)benzene-4,5-dicarboxylic acid |

| Reduction (Hydrolysis) | H₂O or NaOH(aq) | -CH₂Cl → -CH₂OH | 4,5-Dimethylbenzene-1,2-dimethanol |

| Reduction (Hydrogenolysis) | H₂, Pd/C | -CH₂Cl → -CH₃ | 1,2,4,5-Tetramethylbenzene (Durene) |

Functionalization into Complex Molecule Scaffolds

The diverse reactivity of this compound establishes it as a versatile scaffold for constructing more complex molecular frameworks. The reactions detailed above transform a simple, commercially available aromatic compound into a variety of valuable intermediates.

Heterocyclic Scaffolds: The formation of telluraindenes and other heterocycles introduces unique elemental compositions and structural motifs.

Polycyclic Aromatic Scaffolds: The annulation reaction to form substituted naphthalenes provides access to larger, rigid aromatic systems that are key components in organic electronics and dyes.

Macrocyclic Scaffolds: Its use as a bis-electrophile allows for the creation of host molecules for supramolecular chemistry, phase-transfer catalysts, or ionophores.

Multi-functionalized Scaffolds: The products of oxidation and reduction, such as the corresponding diacid or diol, are themselves important building blocks for the synthesis of polyesters, polyamides, and other polymers, as well as for ligands in coordination chemistry.

In essence, this compound acts as a molecular "hub," from which numerous synthetic pathways can diverge to create a wide array of complex and functionally diverse molecules.

Reactivity and Derivatization Pathways of 1,2 Bis Chloromethyl 4,5 Dimethylbenzene

Introduction of Additional Substituents (e.g., Nitro, Methoxy (B1213986) Groups)

The aromatic ring and the benzylic chloromethyl groups of 1,2-bis(chloromethyl)-4,5-dimethylbenzene represent two primary sites for further functionalization. The electron-rich nature of the tetrasubstituted benzene (B151609) ring allows for electrophilic aromatic substitution, while the chloromethyl groups are susceptible to nucleophilic substitution. This dual reactivity enables the introduction of a variety of substituents, thereby modifying the compound's properties for use in diverse synthetic applications.

The introduction of a nitro (NO₂) group onto the benzene ring of this compound is achieved through electrophilic aromatic substitution. Research has demonstrated a successful method for the synthesis of 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene. iucr.org

In a typical procedure, this compound is dissolved in trifluoroacetic acid and cooled in an ice-water bath. Concentrated nitric acid (HNO₃) is then added dropwise to the stirred solution. iucr.org The reaction proceeds via the in situ generation of the nitronium ion (NO₂⁺), which acts as the electrophile. The electron-donating effects of the four existing alkyl substituents on the benzene ring direct the nitration to one of the two available positions on the ring. After the initial reaction at low temperature, the mixture is stirred for several hours at room temperature to ensure completion. iucr.org This method has been reported to produce the desired nitro-derivative in high yield. iucr.org The resulting compound, 1,2-bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene, is a valuable building block for creating more complex molecules, including conformationally constrained cyclic α-amino acid derivatives and various supramolecular structures. iucr.org

Interactive Data Table: Nitration of this compound

| Parameter | Details | Source |

| Product | 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene | iucr.org |

| Reagents | Concentrated Nitric Acid (HNO₃), Trifluoroacetic Acid | iucr.org |

| Conditions | Initial cooling in an ice-water bath, followed by stirring for 4 hours at room temperature. | iucr.org |

| Yield | 88% | iucr.org |

| Purification | Flash chromatography on silica (B1680970) gel. | iucr.org |

The introduction of methoxy (–OCH₃) groups typically proceeds via nucleophilic substitution at the benzylic positions rather than by electrophilic substitution on the aromatic ring. The chlorine atoms of the chloromethyl groups are effective leaving groups, making them susceptible to displacement by nucleophiles such as methoxide (B1231860).

While direct methoxylation of this compound is not extensively detailed, analogous reactions provide a clear pathway. For instance, the synthesis of 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene (B14182325) is achieved by reacting this compound with a nucleophile (in this case, derived from phenol) in the presence of a base like sodium hydride. researchgate.net This reaction serves as a precedent for the substitution of the benzylic chlorides.

Following this model, this compound can be reacted with sodium methoxide (NaOCH₃) or methanol (B129727) in the presence of a suitable base. The methoxide ion acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion to form a benzyl (B1604629) ether linkage. This results in the formation of 1,2-bis(methoxymethyl)-4,5-dimethylbenzene. Such derivatives are common in the synthesis of precursors for various polymers and complex organic structures.

Interactive Data Table: Proposed Methoxylation of this compound

| Parameter | Details | Source |

| Proposed Product | 1,2-Bis(methoxymethyl)-4,5-dimethylbenzene | Analogous reaction researchgate.net |

| Reaction Type | Nucleophilic Substitution | Analogous reaction researchgate.net |

| Proposed Reagents | Sodium Methoxide (NaOCH₃) or Methanol and a base (e.g., Sodium Hydride) | Analogous reaction researchgate.net |

| Reactive Site | The carbon atom of the two chloromethyl (–CH₂Cl) groups | Analogous reaction researchgate.net |

| Leaving Group | Chloride (Cl⁻) | Analogous reaction researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence of its symmetric structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's high degree of symmetry. Three distinct signals are observed, each appearing as a singlet, indicating that there is no spin-spin coupling between adjacent protons.

The two aromatic protons (H-3 and H-6) are chemically equivalent and appear as a single peak in the aromatic region of the spectrum. The four protons of the two equivalent chloromethyl (-CH₂Cl) groups also produce a single resonance. Similarly, the six protons of the two equivalent methyl (-CH₃) groups give rise to a third singlet. The integration of these peaks reveals a 2:4:6 proton ratio, consistent with the molecular structure.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.17 | Singlet | 2H |

| Chloromethyl (-CH₂Cl) | ~4.73 | Singlet | 4H |

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions.

Complementing the proton NMR, the ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to the molecular symmetry, only four unique carbon signals are expected. These correspond to the two equivalent methyl carbons, the two equivalent chloromethyl carbons, the two equivalent aromatic carbons bonded to the methyl groups, and the two equivalent aromatic carbons bonded to the chloromethyl groups.

Quaternary carbons, those without attached protons, typically show weaker signals. In this compound, the aromatic carbons attached to the substituents fall into this category. The chemical shifts are predictable based on established ranges for similar chemical environments.

Table 2: Estimated ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Estimated Chemical Shift (δ) ppm |

|---|---|

| Aromatic (C-CH₂) | ~135-140 |

| Aromatic (C-CH₃) | ~133-138 |

| Chloromethyl (-CH₂Cl) | ~45-50 |

Note: These are estimated values based on typical chemical shift ranges for the given functional groups. wiley.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS is a powerful hybrid technique that first separates components of a mixture using gas chromatography and then provides mass spectra for each component. For this compound, a single peak in the gas chromatogram would indicate a high degree of purity.

The electron ionization (EI) mass spectrum serves as a molecular fingerprint. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center database. nist.gov The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (202.0316 g/mol for the most common isotopes ¹²C, ¹H, ³⁵Cl). A key feature is the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms. This results in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Common fragmentation pathways include the loss of a chlorine atom (M-Cl)⁺ and the subsequent loss of HCl to form a stable benzylic carbocation, which can be observed as significant fragment ions in the spectrum.

While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the calculated exact mass for the molecular formula C₁₀H₁₂Cl₂ is 202.0316 Da (for the most abundant isotopes). cymitquimica.com HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. The confirmation of the molecular formula provides definitive evidence of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include C-H stretching vibrations for both the aromatic ring and the alkyl (methyl and chloromethyl) groups. Aromatic C=C stretching vibrations are also present. A crucial band for this molecule is the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Alkyl) | -CH₃, -CH₂Cl | 3000-2850 |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | ~1600 and ~1500 |

| C-H Bend (Alkyl) | -CH₃, -CH₂Cl | 1470-1370 |

Note: These are typical frequency ranges. The exact position and intensity of the peaks constitute a unique fingerprint for the compound. docbrown.infonist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. While specific experimental UV-Vis absorption data for this compound is not detailed in the provided search results, the methodology is well-established for aromatic compounds. materialsciencejournal.org The analysis is typically performed by dissolving the compound in a suitable solvent, such as DMSO or DCM, and measuring its absorbance of UV and visible light over a specific wavelength range, commonly 200 to 800 nm. materialsciencejournal.orgscispace.com

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to complement experimental findings. researchgate.net These computational methods calculate the electronic absorption spectra, including the wavelengths of maximum absorption (λmax), oscillator strengths, and the specific molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions). scispace.comresearchgate.net For aromatic compounds, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions of the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The chloromethyl and methyl groups on the benzene ring in this compound would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The solvent polarity can also influence the absorption wavelength. scispace.com

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although crystallographic data for this compound itself is not available in the search results, the structure of the closely related derivative, 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene (C₁₀H₁₁Cl₂NO₂), provides significant insight into the molecular conformation and packing that can be expected. iucr.org

Table 1: Crystallographic Data for 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁Cl₂NO₂ |

| Crystal System | Not specified in snippet |

| Space Group | Not specified in snippet |

| Key Feature | Stabilized by intermolecular C-H···O and C-H···Cl interactions. iucr.org |

Note: Data pertains to the nitro-substituted derivative of the target compound.

The crystal packing of 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene is stabilized by a network of weak intermolecular interactions. iucr.org The analysis identified non-classical C-H···O hydrogen bonds, where a hydrogen atom from an aromatic C-H group acts as a donor to an oxygen atom of the nitro group on an adjacent molecule. iucr.org These interactions link the molecules into a chain structure. iucr.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can optimize the molecular geometry to its lowest energy state, predicting bond lengths, bond angles, and dihedral angles. These calculations often employ functionals like B3LYP or B3PW91 with various basis sets (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. rsc.org

The optimized geometry would confirm the planarity of the central benzene (B151609) ring. Key structural parameters of interest include the C-C bond lengths within the aromatic ring, the C-C bonds connecting the methyl and chloromethyl groups to the ring, and the C-Cl bond lengths. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For similar aromatic structures, DFT has been successfully used to correlate theoretical calculations with experimental data, including crystal structures. rsc.orgsemanticscholar.org

Theoretical chemistry is instrumental in mapping the energetic landscape of chemical reactions involving this compound. The compound is typically synthesized via the chloromethylation of o-xylene (B151617). whiterose.ac.ukarxiv.org Computational modeling can elucidate the mechanism of this electrophilic aromatic substitution.

Using DFT, the potential energy surface of the reaction can be explored. whiterose.ac.uk This involves calculating the energies of:

Reactants : o-xylene, formaldehyde (B43269), and hydrogen chloride.

Intermediates : Such as the initial benzyl (B1604629) alcohol intermediate formed before conversion to the chloride. whiterose.ac.uk

Transition States : The high-energy structures that connect reactants, intermediates, and products.

Products : this compound.

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these solvent effects to predict the compound's behavior in different environments.

Solvation energy, the energy change associated with the transfer of a solute from a vacuum into a solvent, is commonly calculated using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govmdpi.com These models treat the solvent as a continuous medium with a defined dielectric constant. By performing DFT calculations that incorporate a PCM or SMD model, it is possible to determine the stability of the solute in various solvents. This is crucial for predicting solubility, reaction rates, and the equilibrium position of reactions in solution, as the solvent can stabilize reactants, products, and transition states differently.

Modeling and Simulation of Reaction Mechanisms and Pathways

Beyond static energetic calculations, the dynamic process of reactions involving this compound can be modeled and simulated. The synthesis of this compound via the Blanc chloromethylation of o-xylene serves as a prime example. whiterose.ac.ukarxiv.org

Modeling this reaction involves constructing a detailed kinetic scheme that includes all elementary steps, such as the formation of the electrophile from formaldehyde and HCl, the electrophilic attack on the aromatic ring, and the subsequent conversion of the hydroxymethyl group to the chloromethyl group. whiterose.ac.uk Computational software can then solve the system of differential equations derived from this kinetic model to simulate the concentration profiles of reactants, intermediates, and products over time. rsc.org Such simulations are valuable for process optimization, allowing for the theoretical investigation of how factors like temperature, reactant concentration, and catalyst choice affect the reaction yield and selectivity. rsc.org For instance, the use of ionic liquids as catalysts has been explored for this type of transformation. arxiv.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Experimental ¹H NMR data for this compound shows signals at approximately δ 7.17 (s, 2H, ArH), δ 4.73 (s, 4H, 2CH₂Cl), and δ 2.28 (s, 6H, 2CH₃). whiterose.ac.uk

Theoretical chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. rsc.orgmdpi.com The process involves first optimizing the molecule's geometry and then performing the GIAO calculation, often including a solvation model to mimic experimental conditions. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted shifts with experimental data serves to validate the computed structure.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts

| Protons | Experimental δ (ppm) | Theoretical δ (ppm) (Predicted) |

| Aromatic (ArH) | 7.17 | ~7.1-7.3 |

| Chloromethyl (CH₂Cl) | 4.73 | ~4.7-4.8 |

| Methyl (CH₃) | 2.28 | ~2.2-2.3 |

Note: Theoretical values are typical ranges predicted by GIAO-DFT methods for similar structures and serve as an illustrative example.

Upon electron impact ionization, the molecule would form a molecular ion [C₁₀H₁₂Cl₂]⁺• with an m/z of ~202. The most likely fragmentation pathways would involve the loss of a chlorine atom or a chloromethyl radical, which are stable leaving groups.

Loss of Cl : [M - Cl]⁺ → [C₁₀H₁₂Cl]⁺ (m/z ~167)

Loss of CH₂Cl : [M - CH₂Cl]⁺ → [C₉H₉Cl]⁺ (m/z ~152)

Benzylic cleavage : The loss of a hydrogen atom from a methyl group to form a stable benzyl-type cation.

Tropylium ion formation : Rearrangement of the [M - CH₂Cl]⁺ fragment could lead to a tropylium-like ion, a common feature in the mass spectra of alkylbenzenes.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Ion Formula | Fragmentation Pathway |

| 202/204/206 | [C₁₀H₁₂Cl₂]⁺• | Molecular Ion (with isotope pattern) |

| 167/169 | [C₁₀H₁₂Cl]⁺ | Loss of a Chlorine radical (•Cl) |

| 152/154 | [C₉H₉Cl]⁺ | Loss of a Chloromethyl radical (•CH₂Cl) |

| 132 | [C₁₀H₁₂]⁺• | Loss of two Chlorine radicals (•Cl) |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) would result in characteristic M+2 and M+4 isotope peaks for chlorine-containing fragments.

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, determined using ion mobility-mass spectrometry (IM-MS). It provides information about the ion's size, shape, and conformation. While experimental CCS data for this specific compound is not available, it can be predicted computationally.

Theoretical CCS values can be calculated for the optimized gas-phase ion structures obtained from DFT. whiterose.ac.uk Methods like the trajectory method (TM), implemented in software such as MobCal, are used to simulate the ion's movement through a buffer gas (typically helium or nitrogen) and calculate its rotationally averaged CCS. More recently, machine learning models have been developed that can predict CCS values based on molecular descriptors or fingerprints, offering a rapid alternative to computationally intensive simulations. Predicting the CCS value would provide an additional parameter to increase confidence in its identification in complex mixtures.

Conformational Analysis and Molecular Dynamics Simulations

The two chloromethyl groups in this compound are not fixed in space; they can rotate around the C-C single bond connecting them to the benzene ring. This rotational freedom gives rise to different conformers (rotamers) with varying energies.

Conformational analysis can be performed computationally to identify the most stable conformers. This involves systematically rotating the chloromethyl groups and calculating the potential energy at each orientation using molecular mechanics or DFT methods. The results would reveal the global minimum energy conformation and the energy barriers to rotation. A study on a related derivative, 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene (B14182325), revealed specific dihedral angles between the substituent groups and the central ring, highlighting the importance of steric and electronic effects on conformation.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This would allow for the observation of conformational changes, the flexibility of the chloromethyl groups, and interactions with solvent molecules in a simulated environment, providing a more realistic picture of the molecule's behavior than static models.

Applications in Advanced Materials and Fine Chemical Synthesis

Precursor in Polymer Chemistry

The bifunctional nature of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, possessing two electrophilic benzylic chloride sites, makes it a suitable monomer for step-growth polymerization reactions. It can react with various dinucleophiles to form a range of polymers.

The compound's structure is conducive to forming polymers through polycondensation reactions. The two chloromethyl groups can react with difunctional nucleophiles, such as diols, diphenols, or dicarboxylates, to create long polymer chains. For instance, in the synthesis of polyesters, it can react with a dicarboxylic acid salt. Similarly, reaction with a bisphenoxide, such as the sodium salt of Bisphenol A, would yield a polyether. While specific industrial-scale thermoplastics based solely on this monomer are not widely documented, its structural similarity to other bis(chloromethyl) aromatics used in polymer synthesis underscores its potential in this field.

A notable application is its use as a starting material for precursors to advanced electronic polymers. For example, this compound is reacted with sodium hydride and phenol (B47542) to synthesize 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene (B14182325). researchgate.net This product, in turn, serves as a direct precursor for creating substituted phenylene-vinylene oligomers, which are investigated for their semiconductor properties in devices like electronic noses. researchgate.net Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers used in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Table 1: Potential Polymerization Reactions

| Reactant Type | Example Reactant | Resulting Linkage | Polymer Class |

|---|---|---|---|

| Diphenol | Bisphenol A | Ether | Polyether |

| Diol | Ethylene Glycol | Ether | Polyether |

| Dicarboxylate | Terephthalate (B1205515) Salt | Ester | Polyester (B1180765) |

| Diamine | Hexamethylenediamine | Amine | Polyamine |

In the realm of thermosetting polymers, this compound can function as a building block for epoxy resins and high-performance coatings. The chloromethyl groups are reactive sites that can be converted to other functionalities, such as glycidyl (B131873) ethers, which are the characteristic reactive groups in epoxy resins. Alternatively, it can be used as a cross-linking agent to impart rigidity and thermal stability to polymer matrices. Its aromatic core contributes to the thermal and chemical resistance of the final cured product. High-performance coatings, which often rely on polyester or polyamidoester backbones, can incorporate such rigid aromatic units to enhance durability and resistance to environmental factors like salt spray. google.com

Building Block in Pharmaceutical and Agrochemical Synthesis

The reactivity of the benzylic chloride groups makes this compound a useful intermediate in the synthesis of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.

As a bifunctional electrophile, the compound can be used to connect two different nucleophilic molecules or to form cyclic structures by reacting with a single molecule containing two nucleophilic sites. The chlorine atoms are effective leaving groups in nucleophilic substitution reactions with amines, alcohols, and thiols, which are common functional groups in pharmacologically active compounds. This allows for the construction of complex molecular architectures built upon the stable dimethylbenzene scaffold.

Benzyl (B1604629) chlorides are a well-established class of intermediates in the pharmaceutical industry. They are precursors to benzyl esters, used as plasticizers and flavorants, and phenylacetic acid, a precursor to several pharmaceuticals. This compound provides a platform for creating more complex, difunctional benzyl derivatives. For example, reaction with sodium cyanide would yield the corresponding dinitrile, which can then be hydrolyzed to a dicarboxylic acid, a common moiety in drug molecules. The compound's ability to undergo dichloromethylation reactions also allows for the introduction of chloromethyl groups onto other aromatic substrates, further expanding its utility in creating diverse intermediates.

Table 2: Synthetic Transformations and Potential Intermediates

| Reagent | Resulting Functional Group | Intermediate Class |

|---|---|---|

| Sodium Cyanide (NaCN) | -CH₂CN | Dinitrile |

| Sodium Hydroxide (B78521) (NaOH) | -CH₂OH | Diol |

| Ammonia (NH₃) | -CH₂NH₂ | Diamine |

| Sodium Thiolate (NaSR) | -CH₂SR | Dithioether |

Development of Specialty Chemicals

Beyond polymers and life science applications, this compound is employed in the synthesis of various specialty chemicals. Its unique structure, featuring both reactive chlorine atoms and stabilizing methyl groups, allows for selective chemical transformations. It serves as a precursor in dichloromethylation reactions, a process that attaches chloromethyl groups to other aromatic compounds, thereby functionalizing them for further synthetic steps. As previously mentioned, its role in synthesizing precursors for phenylene-vinylene oligomers places it in the category of materials for specialty electronics. researchgate.net

Synthesis of Dyes

While direct, large-scale industrial use of this compound for the synthesis of specific commercial dyes is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a precursor or intermediate in dye manufacturing. The core of the molecule, a substituted benzene (B151609) ring, can act as a foundational chromophore (the color-bearing part of a dye molecule).

The two highly reactive chloromethyl groups are the key to its utility. These groups can undergo nucleophilic substitution reactions with various molecules, allowing for the attachment of auxochromes—functional groups that can intensify or modify the color of the chromophore. For example, reaction with aromatic amines or phenols, which are common precursors in the dye industry, could lead to the formation of larger, more conjugated systems characteristic of various dye classes.

The general principle often involves the diazotization of an aromatic amine, followed by coupling with a reactive compound to form an azo dye. mdpi.com In a hypothetical application, this compound could be first modified by replacing the chloro- groups with functionalities that can act as coupling partners, thereby integrating its dimethylbenzene core into a larger dye structure.

Formation of Materials with Specific Properties

The bifunctional nature of this compound makes it a compelling building block for polymers and functional materials intended for specialized applications, including conductive polymers and corrosion inhibitors.

Potential for Conductive Compounds

The development of intrinsically conductive polymers is a major field in materials science. researchgate.net Compounds structurally similar to this compound, such as other bis(chloromethyl)benzene derivatives, are known precursors for synthesizing poly(p-phenylene vinylene) (PPV) and related conductive polymers. academiaromana-is.ro The polymerization typically proceeds through a dehydrochlorination reaction, where the chloromethyl groups serve as reactive sites to link the aromatic units into a long, conjugated polymer chain. This conjugation of pi-orbitals along the polymer backbone is what allows for electrical conductivity after a process called doping. researchgate.net

The polymerization of this compound would theoretically lead to a substituted poly(o-xylene) or a PPV-type polymer. The presence of dimethyl groups on the benzene ring would enhance the polymer's solubility, a crucial factor for processability, which is often a challenge with rigid-rod polymers like PPV. nobelprize.org

Table 1: Potential Polymerization Reaction

| Reactant | Reaction Type | Potential Polymer Product | Key Properties |

|---|

Corrosion Inhibitors

Organic compounds, particularly those containing heteroatoms (like nitrogen, sulfur, or oxygen) and aromatic rings, are widely used as corrosion inhibitors for metals in acidic environments. mdpi.comjcscp.org These molecules function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. researchgate.net

While this compound itself is not typically used directly as a corrosion inhibitor, it serves as an excellent starting material for the synthesis of more complex inhibitor molecules. The reactive chloromethyl groups can be readily converted into other functional groups known to enhance corrosion inhibition. For example, reacting it with amines, thiols, or other heterocyclic compounds can produce larger molecules with multiple adsorption centers. researchgate.net The resulting derivatives would combine the surface-binding ability of the new functional groups with the hydrophobicity of the dimethylbenzene core.

Table 2: Synthesis of Potential Corrosion Inhibitor Precursors

| Reagent | Reaction Type | Product Type | Potential Application |

|---|---|---|---|

| Amines (e.g., Aniline) | Nucleophilic Substitution | Bis(aminomethyl) derivative | Intermediate for Schiff bases or quaternary ammonium (B1175870) salts used as inhibitors. |

| Thiols (e.g., Ethanethiol) | Nucleophilic Substitution | Bis(thiomethyl) derivative | Sulfur-containing compounds are effective inhibitors for steel. |

Role in Multi-component and Combinatorial Synthesis Strategies

The structure of this compound is highly suited for modern synthetic methodologies like multi-component reactions (MCRs) and combinatorial chemistry, which prioritize efficiency and the rapid generation of molecular diversity.

MCRs are one-pot reactions where three or more reactants combine to form a product that contains portions of all starting materials, offering high atom economy and procedural simplicity. nih.gov Because it has two identical reactive sites, this compound is an ideal substrate for what are known as pseudo-multicomponent reactions. semanticscholar.org In such a process, one bifunctional reactant (in this case, this compound) reacts with two equivalents of another reactant in a single operation. This allows for the symmetrical construction of complex, larger molecules from simple precursors.

This same reactivity makes the compound a valuable scaffold for combinatorial synthesis. In this approach, a core molecule is reacted with a wide array of different building blocks to create a large "library" of related but distinct compounds. These libraries can then be screened for desirable properties in fields like drug discovery or materials science. Using this compound as the core, chemists can react it with a diverse set of nucleophiles to rapidly generate a library of derivatives, each with a unique combination of appended chemical groups.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene |

| 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene |

| Aniline |

| Ethanethiol |

| Imidazole |

| Poly(p-phenylene vinylene) |

| Poly(o-xylene) |

Q & A

Q. What are the common synthesis routes for 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, and how are intermediates characterized?

-

Methodological Answer : The compound is typically synthesized via chloromethylation of 4,5-dimethylbenzene derivatives. A common approach involves reacting 1,2-dimethylbenzene with chloromethylating agents (e.g., paraformaldehyde and HCl in acetic acid) under controlled conditions . For intermediates like 4,5-dimethyl-1,2-bis(hydroxymethyl)benzene, characterization employs NMR spectroscopy (¹H/¹³C) and X-ray crystallography to confirm regioselectivity and structural integrity. For example, crystallographic data (e.g., bond angles and hydrogen bonding) are critical to validate spatial arrangements .

-

Key Data :

Q. What spectroscopic and chromatographic methods are used to confirm the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies chloromethyl protons as doublets (δ 4.6–4.8 ppm), while aromatic protons appear as singlet(s) due to symmetry (δ 6.8–7.2 ppm). ¹³C NMR confirms quaternary carbons adjacent to Cl groups (δ 45–50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 217.05) and isotopic Cl patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Collect chlorinated waste in sealed containers for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodological Answer :

-

Variables : Temperature (60–80°C ideal), stoichiometry (2:1 formaldehyde:substrate), and catalyst (ZnCl₂ or FeCl₃). Excess HCl reduces di-substitution byproducts .

-

Byproduct Analysis : GC-MS identifies dimers (e.g., bis-aryl ethers) formed via Friedel-Crafts side reactions. Adjusting solvent polarity (e.g., using DCM instead of acetic acid) suppresses these .

- Data Table :

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| 60°C, ZnCl₂ | 78 | 5 |

| 80°C, FeCl₃ | 85 | 12 |

| DCM solvent | 72 | 3 |

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Computational Tools : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects.

- Validation : Compare with solid-state data (X-ray) to rule out dynamic effects in solution . For example, calculated C-Cl bond lengths may differ from crystallographic measurements due to packing forces .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The chloromethyl groups undergo SN2 reactions with amines or thiols, forming bis-functionalized derivatives. Steric hindrance from adjacent methyl groups slows reactivity, requiring polar aprotic solvents (DMF) .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling, but competing dehalogenation occurs above 100°C .

Q. What are its emerging applications in polymer or supramolecular chemistry?

- Methodological Answer :

- Polymer Crosslinking : Acts as a crosslinker in epoxy resins, enhancing thermal stability (TGA shows degradation >250°C).

- Supramolecular Hosts : Forms inclusion complexes with crown ethers, studied via UV-Vis titration (e.g., binding constants ~10³ M⁻¹) .

Q. How is its biological activity assessed, and what are key toxicity considerations?

- Methodological Answer :

- Antimicrobial Assays : Test against S. aureus and E. coli via broth microdilution (MIC values >100 µg/mL indicate low potency) .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) for IC₅₀ determination. Note: The compound is not FDA-approved and exhibits cytotoxicity at >50 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。